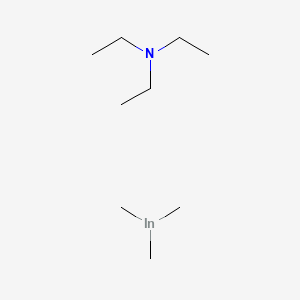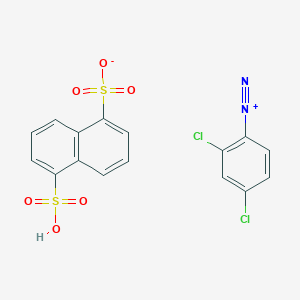
2,4-Dichlorophenyldiazonium-1,5-*naphtha lenedisulfo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo is a diazonium salt with the molecular formula Cl₂C₆H₃N₂(O₃SC₁₀H₆SO₃H)·xH₂O. This compound is known for its applications in histology and hematology, particularly in the spectrophotometric detection of total bilirubin in serum . It is a faint yellow powder with a molecular weight of 461.30 (anhydrous basis) and a melting point of 195°C (dec.) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo typically involves the diazotization of 2,4-dichloroaniline followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction conditions often require a low temperature to stabilize the diazonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure the purity and stability of the final product. The process is typically carried out in specialized reactors designed to handle the exothermic nature of diazotization reactions .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as NaOH.
Major Products Formed
Substitution Reactions: Products include 2,4-dichlorophenyl derivatives such as chlorobenzene and phenol derivatives.
Coupling Reactions: Azo compounds are the major products, which are often used as dyes and pigments.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic assays for the detection of bilirubin in serum.
Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo involves the formation of a diazonium ion, which can undergo electrophilic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols and amines to form azo compounds. These reactions are facilitated by the presence of electron-donating groups on the nucleophiles, which stabilize the transition state and promote the formation of the final product .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzenediazonium chloride: Similar in structure but lacks the naphthalenedisulfonate group.
4-Nitrobenzenediazonium tetrafluoroborate: Contains a nitro group instead of chlorine atoms.
2,4,6-Trichlorobenzenediazonium chloride: Contains an additional chlorine atom at the 6-position.
Uniqueness
2,4-Dichlorophenyldiazonium-1,5-naphthalenedisulfo is unique due to its naphthalenedisulfonate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability, such as diagnostic assays and histological staining .
Propiedades
Fórmula molecular |
C16H10Cl2N2O6S2 |
|---|---|
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4/h1-6H,(H,11,12,13)(H,14,15,16);1-3H/q;+1/p-1 |
Clave InChI |
DBSHZQPPSDPIMP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)



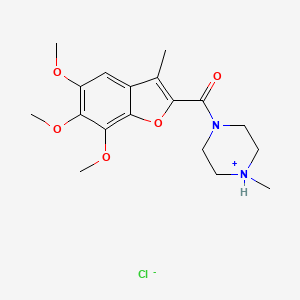
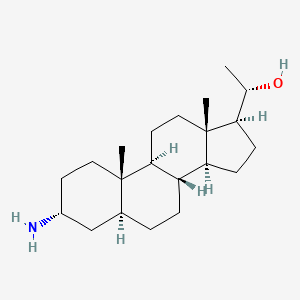


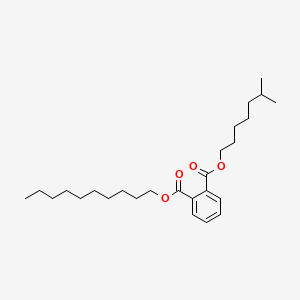
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)


